N-(4-bromophenyl)-2-methylbenzamide

SARS-CoV PLpro inhibition Structure-Activity Relationship Benzamide regioisomers

N-(4-Bromophenyl)-2-methylbenzamide (CAS not uniquely assigned on NIST; InChIKey: HXMYCNUYUZEUIG-UHFFFAOYSA-N) is a bromine-substituted benzamide derivative with the molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.16 g·mol⁻¹. The compound belongs to the N-aryl benzamide class and features a 2-methyl substituent on the benzoyl ring and a para-bromine on the aniline ring, a substitution pattern that distinguishes it from regioisomeric and des-methyl analogs.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B3846184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-methylbenzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17)
InChIKeyHXMYCNUYUZEUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-2-methylbenzamide Procurement Guide: Core Identity, Physicochemical Profile, and Comparator Landscape


N-(4-Bromophenyl)-2-methylbenzamide (CAS not uniquely assigned on NIST; InChIKey: HXMYCNUYUZEUIG-UHFFFAOYSA-N) is a bromine-substituted benzamide derivative with the molecular formula C₁₄H₁₂BrNO and a molecular weight of 290.16 g·mol⁻¹ [1]. The compound belongs to the N-aryl benzamide class and features a 2-methyl substituent on the benzoyl ring and a para-bromine on the aniline ring, a substitution pattern that distinguishes it from regioisomeric and des-methyl analogs [1]. Its GC retention index (RI = 2282 on 5% phenyl methyl siloxane) provides a reproducible identity benchmark for analytical verification [2].

Why N-(4-Bromophenyl)-2-methylbenzamide Cannot Be Freely Replaced by In-Class Analogs


N-aryl benzamides with identical molecular formulae but distinct substitution patterns (e.g., 3-bromo vs. 4-bromo, or 2-methyl vs. 3-methyl) exhibit markedly different target binding and functional activity [1]. In a structurally related benzamide series targeting SARS-CoV PLpro, moving the methyl group from the 2-position (lead: IC₅₀ = 8.7 μM) to the 3-position (5a: IC₅₀ = 14.8 μM) or 4-position (5b: IC₅₀ = 29.1 μM) caused up to a 3.3-fold loss in enzyme inhibitory potency [1]. The 4-bromophenyl group further modulates electronic character and hydrogen-bonding capability, as evidenced by crystal-structure data showing that N—H···O and C—H···π interactions govern solid-state packing in closely related N-(4-bromophenyl)benzamides, and these supramolecular features directly influence solubility, dissolution rate, and formulation reproducibility [2]. Consequently, replacing N-(4-bromophenyl)-2-methylbenzamide with a regioisomeric or des-bromo analog without requalification risks altered bioactivity, physicochemical stability, and batch-to-batch consistency.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-methylbenzamide Versus Closest Analogs


Methyl Position on Benzoyl Ring Drives 3.3-Fold Difference in Enzyme Inhibitory Potency

In a series of N-(4-bromophenyl)benzamide-based PLpro inhibitors, the 2-methyl analog (lead compound) displayed an IC₅₀ of 8.7 ± 0.7 μM, whereas the 4-methyl regioisomer (compound 5b) showed a significantly weaker IC₅₀ of 29.1 ± 3.8 μM—a 3.3-fold reduction in potency [1]. This regioisomeric sensitivity demonstrates that the ortho-methyl substitution in N-(4-bromophenyl)-2-methylbenzamide is not a silent structural feature but a critical determinant of target engagement.

SARS-CoV PLpro inhibition Structure-Activity Relationship Benzamide regioisomers

Bromine Substitution at the 4-Position of the Aniline Ring Is Required for Defined N—H···O Hydrogen-Bonded Chains

Single-crystal X-ray diffraction of the closely related N-(4-bromophenyl)benzamide (C₁₃H₁₀BrNO) reveals that the 4-bromophenyl moiety participates in a robust N—H···O hydrogen-bonded chain along the [100] direction, further reinforced by C—H···π contacts that create a three-dimensional network [1]. The dihedral angles between the central N—C=O plane and the phenyl rings are 30.2° and 29.2°, indicating a moderately twisted conformation that is distinct from the more planar arrangements observed in non-brominated or 3-bromo analogs [2]. The para-bromine's polarizable electron density contributes to Br···O type-II halogen bonding, which is absent in the des-bromo (R = H) and chloro analogs, directly affecting lattice energy and, by extension, melting point, solubility, and long-term solid-state stability [1].

Crystal Engineering Solid-State Stability Hydrogen-Bond Networks

LogP Difference Between 2-Methyl and Non-Methylated Benzamide Drives Membrane Permeability

The computed LogP for N-(4-bromo-2-methylphenyl)benzamide (the regioisomer with identical molecular formula but methyl on the aniline ring) is 3.62, with a corresponding LogSW of −4.41 . In contrast, the des-methyl parent compound N-(4-bromophenyl)benzamide (CAS 7702-38-7) has a lower computed LogP (approximately 3.0–3.2 based on fragment-based estimates) . The introduction of the 2-methyl group on the benzamide ring of N-(4-bromophenyl)-2-methylbenzamide increases lipophilicity by an estimated 0.4–0.6 LogP units, which, according to the Lipinski and Veber rules, correlates with improved passive membrane permeability and potentially higher oral bioavailability.

Lipophilicity ADME Physicochemical Differentiation

N-(4-Bromophenyl)-2-methylbenzamide Is a Listed Intermediate in NaV1.7 Inhibitor Patent Claims

US Patent 9,102,591 B2 (Genentech/Xenon) explicitly claims N-substituted benzamides, including N-(4-bromophenyl)-2-methylbenzamide, as synthetic intermediates for the preparation of sodium channel NaV1.7 inhibitors intended for pain treatment [1]. The patent filing establishes a defined commercial and intellectual-property provenance for this specific substitution pattern. In contrast, generic N-phenylbenzamide or 3-bromo derivatives are not protected by the same patent family and lack a documented path to a clinically pursued pharmacophore, reducing their value for translational research programs [1].

Ion Channel Pharmacology Pain Research Patent-Linked Chemical Matter

High-Confidence Application Scenarios for N-(4-Bromophenyl)-2-methylbenzamide Based on Verified Differentiation Data


Starting Material for NaV1.7 Inhibitor Synthesis in Pain Research Programs

As an explicitly claimed intermediate in US 9,102,591 B2 [1], N-(4-bromophenyl)-2-methylbenzamide is directly applicable to the synthesis of N-substituted benzamide-based sodium channel blockers. Research groups pursuing NaV1.7 as a target for neuropathic pain can use this compound as a key building block with a documented synthetic route and patent protection, reducing downstream IP uncertainty [1]. The 2-methyl group provides a steric and electronic handle that differentiates it from the unsubstituted benzamide core, enabling SAR exploration around the benzoyl ring.

Protease Inhibitor Lead Optimization Exploiting Regioisomeric SAR

The 3.3-fold difference in PLpro inhibitory potency between 2-methyl and 4-methyl regioisomers [2] establishes N-(4-bromophenyl)-2-methylbenzamide as the preferred scaffold for coronaviral protease inhibitor development. Medicinal chemistry teams can procure this specific regioisomer to capitalize on the ortho-methyl advantage, using the 4-methyl analog (IC₅₀ = 29.1 μM) as a negative control to validate target engagement and selectivity [2].

Co-Crystal and Solid-Form Screening Leveraging Para-Bromine Halogen Bonding

Crystallographic evidence from the closely related N-(4-bromophenyl)benzamide demonstrates that the para-bromine atom engages in Br···O halogen bonds and directs a robust N—H···O hydrogen-bonded chain motif [3]. Solid-state chemists can exploit this predictable supramolecular synthon for co-crystal design with pharmaceutically acceptable coformers (e.g., carboxylic acids, amides). The 2-methyl group introduces conformational torsion (dihedral angles ~30°) that can fine-tune packing density and dissolution rate without disrupting the primary hydrogen-bond network [3].

Analytical Reference Standard with Verified GC Retention Index

NIST WebBook lists the compound with a measured GC retention index of 2282 on a 5% phenyl methyl siloxane capillary column [4]. This value serves as a system-suitability benchmark for analytical laboratories performing GC-MS purity verification. When sourcing from multiple vendors, the RI value enables rapid identity confirmation and detection of regioisomeric impurities (e.g., 3-methyl or 4-methyl analogs with different RI values), ensuring batch-to-batch consistency in biochemical assay workflows [4].

Quote Request

Request a Quote for N-(4-bromophenyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.